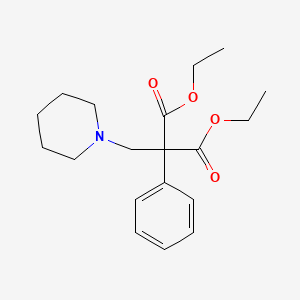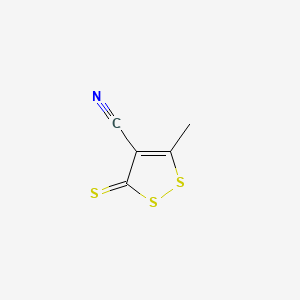
3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- typically involves the reaction of dialkyl malonates with a mixture of elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene . This method yields 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones as the major products.
Industrial Production Methods
While specific industrial production methods for 3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
化学反応の分析
Types of Reactions
3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can replace the sulfur atoms with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of substituted dithiole derivatives.
科学的研究の応用
3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- has several scientific research applications, including:
作用機序
The mechanism of action of 3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- involves its ability to release hydrogen sulfide (H2S), a gaseous signaling molecule. H2S regulates various physiological functions, including cardiovascular, immune, and nervous system activities . The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
3H-1,2-Dithiole-3-thione, 5-methyl-: Another sulfur-containing heterocycle with similar reactivity and applications.
Dimethyl 1,3-Dithiole-2-thione-4,5-dicarboxylate: A related compound used in similar research and industrial applications.
Uniqueness
3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- is unique due to its specific structure, which allows it to release hydrogen sulfide efficiently. This property makes it particularly valuable in research focused on H2S signaling and its therapeutic potential .
特性
CAS番号 |
24045-79-2 |
|---|---|
分子式 |
C5H3NS3 |
分子量 |
173.3 g/mol |
IUPAC名 |
3-methyl-5-sulfanylidenedithiole-4-carbonitrile |
InChI |
InChI=1S/C5H3NS3/c1-3-4(2-6)5(7)9-8-3/h1H3 |
InChIキー |
KTVBKXXSYLZOSS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=S)SS1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13755124.png)
![(2Z,6E)-5-hydroxy-4-[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13755128.png)
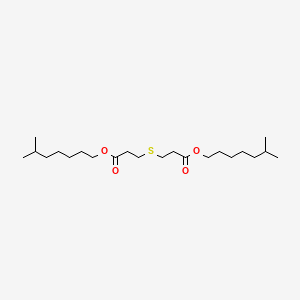
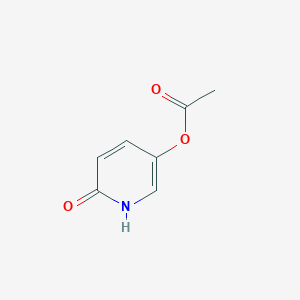
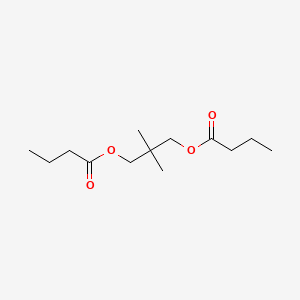
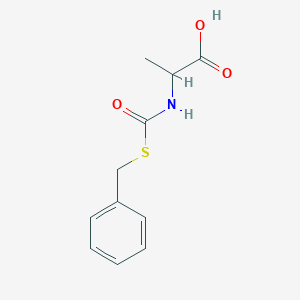
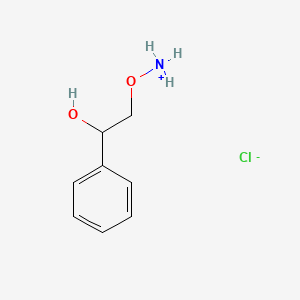
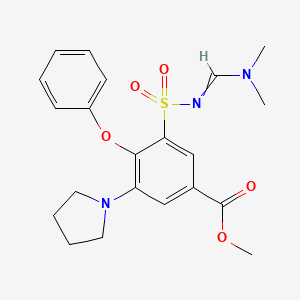
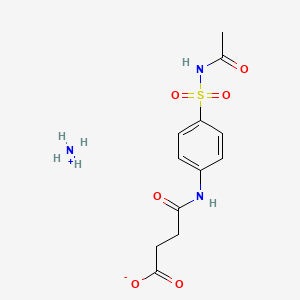
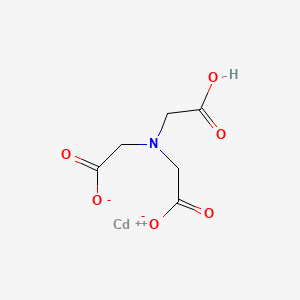
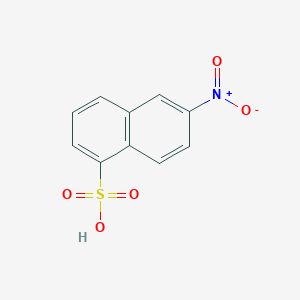
![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13755186.png)
